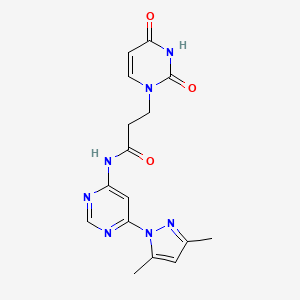![molecular formula C22H21N5O B2548659 N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-phenylbutanamide CAS No. 891118-50-6](/img/structure/B2548659.png)
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-phenylbutanamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group . It has been disclosed in a patent application for use in preparing medicaments for relieving or controlling excessive lung inflammatory reaction .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 281.32 . It’s a solid at room temperature and has a boiling point of 200-201°C . It’s soluble in DMSO and ethanol .
Scientific Research Applications
- Application : N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-phenylbutanamide has been investigated for its potential as an anti-inflammatory agent. It effectively inhibits excessive lung inflammatory reactions, making it relevant for conditions like asthma, chronic obstructive pulmonary disease (COPD), and other lung-related disorders .
Anti-Inflammatory Agents
Safety and Hazards
The safety information available indicates that this compound is a warning hazard . The hazard statements include H302+H312+H332;H319;H335, which refer to harmful if swallowed, in contact with skin, or if inhaled; causes serious eye irritation; and may cause respiratory irritation . The precautionary statements include P261;P271;P280, which refer to avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-16-24-25-21-14-13-20(26-27(16)21)18-10-6-11-19(15-18)23-22(28)12-5-9-17-7-3-2-4-8-17/h2-4,6-8,10-11,13-15H,5,9,12H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIZZVPGARWWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-phenylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2548576.png)



![N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2548585.png)

![7-isopentyl-6-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2548588.png)
![Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate](/img/structure/B2548590.png)
![Chroman-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2548591.png)
![methyl 3-({[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2548592.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2548593.png)
![tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate](/img/no-structure.png)

